molecular formula C21H20N4O4S B11140817 N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4,7-dimethoxy-1H-indole-2-carboxamide

N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4,7-dimethoxy-1H-indole-2-carboxamide

Cat. No.: B11140817
M. Wt: 424.5 g/mol
InChI Key: MPSVUKRWJGHEEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4,7-dimethoxy-1H-indole-2-carboxamide is a complex organic compound that combines the structural features of benzothiazole and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4,7-dimethoxy-1H-indole-2-carboxamide typically involves multiple steps:

    Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Indole Synthesis: The indole ring is often prepared via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst.

    Coupling Reaction: The final step involves coupling the benzothiazole and indole moieties. This can be achieved through a condensation reaction using reagents such as carbodiimides (e.g., EDCI) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and benzothiazole rings, leading to the formation of quinone-like structures.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or alkylated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, N2-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4,7-dimethoxy-1H-indole-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its efficacy against various bacterial strains, making it a candidate for the development of new antibiotics .

Medicine

In medicinal chemistry, this compound is being investigated for its potential as an anticancer agent. Its ability to interact with specific molecular targets in cancer cells could lead to the development of new therapeutic drugs .

Industry

Industrially, this compound could be used in the synthesis of dyes and pigments due to its chromophoric properties. Additionally, its derivatives might find applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N2-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4,7-dimethoxy-1H-indole-2-carboxamide involves its interaction with various molecular targets. In antimicrobial applications, it likely inhibits bacterial enzymes, disrupting essential metabolic pathways. In anticancer research, it may induce apoptosis in cancer cells by interacting with specific proteins involved in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4,7-dimethoxy-1H-indole-2-carboxamide stands out due to its dual aromatic systems, which provide a unique combination of electronic and steric properties

Properties

Molecular Formula

C21H20N4O4S

Molecular Weight

424.5 g/mol

IUPAC Name

N-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4,7-dimethoxy-1H-indole-2-carboxamide

InChI

InChI=1S/C21H20N4O4S/c1-28-15-7-8-16(29-2)19-12(15)11-14(23-19)20(27)22-10-9-18(26)25-21-24-13-5-3-4-6-17(13)30-21/h3-8,11,23H,9-10H2,1-2H3,(H,22,27)(H,24,25,26)

InChI Key

MPSVUKRWJGHEEV-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NCCC(=O)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.